REACTION_CXSMILES
|
[O-:1][W:2]([O-])(=[O:4])=[O:3].[Na+].[Na+].[P:8](=[O:12])([OH:11])([OH:10])[OH:9].S(=O)(=O)(O)O.OO>O.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC>[OH2:1].[OH:10][P:8]([OH:12])([OH:11])=[O:9].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3] |f:0.1.2,7.8,9.10.11.12.13.14.15.16.17.18.19.20.21.22|
|
Name
|
sodium tungstate (VI)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][W](=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
quaternary ammonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O.OP(=O)(O)O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |